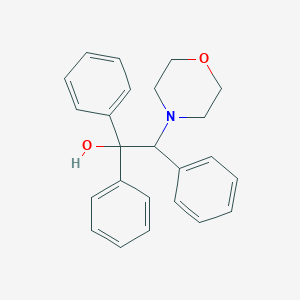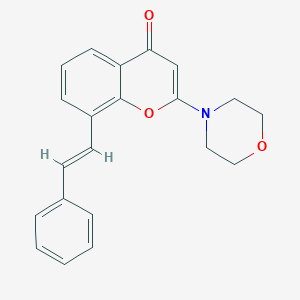
2-N-Hydroxyamino-1-(4-ethylthiophenyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-N-Hydroxyamino-1-(4-éthylthiophényl)propane est un composé chimique qui a suscité un intérêt en raison de sa structure unique et de ses applications potentielles dans divers domaines. Ce composé est caractérisé par la présence d'un groupe hydroxyamino lié à un squelette propane, avec un substituant éthylthiophényl. Sa structure unique lui permet de participer à une variété de réactions chimiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-N-Hydroxyamino-1-(4-éthylthiophényl)propane peut être réalisée par plusieurs méthodes. Une approche courante implique la synthèse médiée par la transaminase, qui offre une méthode écologiquement et économiquement attractive pour la synthèse directe de dérivés de 1-phénylpropan-2-amine disubstitués pertinents sur le plan pharmaceutique à partir de cétones prochirales . Cette méthode implique l'utilisation de biocatalyseurs entiers immobilisés ayant une activité ®-transaminase, permettant la production d'amines énantiopures avec une haute énantiosélectivité et une grande efficacité.
Méthodes de production industrielle
La production industrielle de 2-N-Hydroxyamino-1-(4-éthylthiophényl)propane implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. L'utilisation de biocatalyseurs et de transaminases dans les milieux industriels permet la production efficace de ce composé, en minimisant les déchets et en réduisant l'impact environnemental du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-N-Hydroxyamino-1-(4-éthylthiophényl)propane subit divers types de réactions chimiques, notamment:
Oxydation: Le groupe hydroxyamino peut être oxydé pour former des dérivés nitroso ou nitro.
Réduction: Le composé peut être réduit pour former des amines ou d'autres dérivés réduits.
Substitution: Le groupe éthylthiophényl peut subir des réactions de substitution, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions communs
Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution: Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants ou de nucléophiles dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les dérivés nitroso et nitro (à partir de l'oxydation), les amines (à partir de la réduction) et divers dérivés substitués (à partir de la substitution).
4. Applications de la recherche scientifique
Le 2-N-Hydroxyamino-1-(4-éthylthiophényl)propane a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie: Étudié pour ses effets potentiels sur les systèmes biologiques, notamment ses interactions avec les enzymes et les récepteurs.
Médecine: Recherché pour ses applications thérapeutiques potentielles, notamment son rôle de précurseur pour la synthèse de composés pharmaceutiques.
Industrie: Utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse d'autres composés précieux.
5. Mécanisme d'action
Le mécanisme d'action du 2-N-Hydroxyamino-1-(4-éthylthiophényl)propane implique son interaction avec les cibles moléculaires et les voies au sein des systèmes biologiques. Le composé est connu pour jouer un rôle clé dans la médiation de la régulation de la disponibilité de la sérotonine vers d'autres récepteurs des systèmes sérotoninergiques . Il termine l'action de la sérotonine et la recycle de manière dépendante du sodium, influençant ainsi la signalisation sérotoninergique et la neurotransmission.
Applications De Recherche Scientifique
2-N-Hydroxyamino-1-(4-ethylthiophenyl)propane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-N-Hydroxyamino-1-(4-ethylthiophenyl)propane involves its interaction with molecular targets and pathways within biological systems. The compound is known to play a key role in mediating the regulation of the availability of serotonin to other receptors of serotonergic systems . It terminates the action of serotonin and recycles it in a sodium-dependent manner, thereby influencing serotonergic signaling and neurotransmission.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-N-Hydroxyamino-1-(4-éthylthiophényl)butane
- 2-N-Hydroxyamino-1-méthyl-6-phénylimidazo [4,5-b]pyridine
Unicité
Le 2-N-Hydroxyamino-1-(4-éthylthiophényl)propane est unique en raison de sa structure spécifique, qui lui permet de participer à une variété de réactions chimiques et d'interagir avec les systèmes biologiques de manière distincte. Son groupe hydroxyamino et son substituant éthylthiophényl confèrent des propriétés uniques qui le différencient des autres composés similaires, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C11H17NOS |
|---|---|
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
N-[1-(4-ethylsulfanylphenyl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C11H17NOS/c1-3-14-11-6-4-10(5-7-11)8-9(2)12-13/h4-7,9,12-13H,3,8H2,1-2H3 |
Clé InChI |
JDIRZPZVUPWDQO-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC=C(C=C1)CC(C)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-9H-indeno[2,1-d]pyrimidin-9-one](/img/structure/B10841955.png)





![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)




![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)

